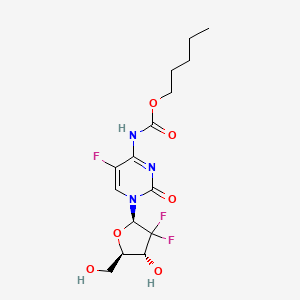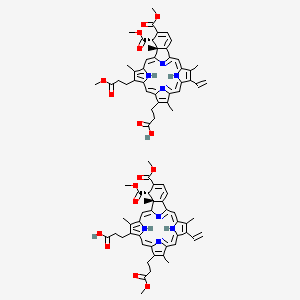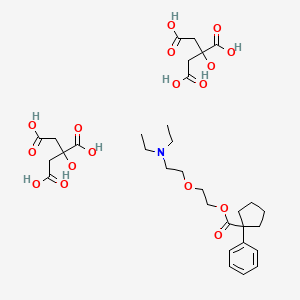
Thalidomide-PEG5-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-PEG5-NH2: est un conjugué ligand-lieur de ligase E3 synthétisé qui incorpore le ligand de céréblon à base de thalidomide et un lieur de polyéthylène glycol (PEG). Ce composé est principalement utilisé dans la technologie PROTAC (PROteolysis TArgeting Chimeras), qui est une nouvelle modalité thérapeutique en médecine de précision .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Thalidomide-PEG5-NH2 est synthétisé en conjuguant la thalidomide avec un lieur PEG5. La synthèse implique plusieurs étapes, y compris l'activation de la thalidomide et l'attachement subséquent du lieur PEG5. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus de conjugaison .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions : Thalidomide-PEG5-NH2 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes fonctionnels, conduisant à la formation de différents dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.
Principaux produits :
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules complexes.
Biologie : Employé dans des études impliquant la dégradation des protéines et les voies de signalisation cellulaire.
Médecine : Utilisé dans le développement de thérapies ciblées pour des maladies telles que le cancer et les maladies neurodégénératives.
Industrie : Appliqué dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de this compound implique sa liaison au céréblon, un composant du complexe de ligase ubiquitine E3. Cette liaison conduit à la dégradation sélective des protéines cibles par le système ubiquitine-protéasome. Les cibles moléculaires comprennent les facteurs de transcription tels que IKZF1 et IKZF3, qui jouent des rôles cruciaux dans les processus cellulaires .
Applications De Recherche Scientifique
Thalidomide-PEG5-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Thalidomide-PEG5-NH2 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system. The molecular targets include transcription factors such as IKZF1 and IKZF3, which play crucial roles in cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires :
Thalidomide-PEG3-NH2 : Structure similaire mais avec un lieur PEG plus court.
Lénidomide-PEG5-NH2 : Un dérivé de la thalidomide avec une puissance accrue.
Pomalidomide-PEG5-NH2 : Un autre dérivé avec des activités biologiques distinctes.
Unicité : Thalidomide-PEG5-NH2 est unique en raison de son lieur PEG5 spécifique, qui offre une solubilité et une stabilité optimales. Cela le rend particulièrement efficace dans la technologie PROTAC, où le ciblage précis et la dégradation des protéines sont essentiels .
Propriétés
Formule moléculaire |
C23H31N3O9 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O9/c24-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)26(22(17)29)19-3-4-20(27)25-21(19)28/h1-2,15,19H,3-14,24H2,(H,25,27,28) |
Clé InChI |
DPRIQEUNSVIIDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)

![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)
![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)

